molecular formula C14H4F5NO5S B12552689 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 142096-70-6

2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione

Katalognummer: B12552689
CAS-Nummer: 142096-70-6
Molekulargewicht: 393.24 g/mol
InChI-Schlüssel: BSILUFBEYNTQLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical properties and applications. This compound features a pentafluorobenzene sulfonyl group attached to an isoindole dione structure, making it a valuable reagent in various chemical reactions and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

    Electrophilic Aromatic Substitution: The pentafluorobenzene ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone.

Wissenschaftliche Forschungsanwendungen

2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione involves its ability to act as an electrophile or nucleophile in various chemical reactions. The pentafluorobenzene sulfonyl group is highly reactive, allowing the compound to participate in diverse transformations. Molecular targets and pathways depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,5,6-Pentafluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    2,3,4,5,6-Pentafluorobenzene-1-sulfonyl fluoride: Another sulfonyl derivative with similar reactivity.

    2,3,4,5,6-Pentafluorobenzyl bromide: Used in similar nucleophilic substitution reactions.

Uniqueness

2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a highly reactive sulfonyl group and an isoindole dione structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in research and industrial applications.

Eigenschaften

CAS-Nummer

142096-70-6

Molekularformel

C14H4F5NO5S

Molekulargewicht

393.24 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) 2,3,4,5,6-pentafluorobenzenesulfonate

InChI

InChI=1S/C14H4F5NO5S/c15-7-8(16)10(18)12(11(19)9(7)17)26(23,24)25-20-13(21)5-3-1-2-4-6(5)14(20)22/h1-4H

InChI-Schlüssel

BSILUFBEYNTQLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.